molecular formula C9H7NO2S B189700 3-(Phenylsulfonyl)acrylonitrile CAS No. 1424-51-7

3-(Phenylsulfonyl)acrylonitrile

Cat. No. B189700
CAS RN: 1424-51-7
M. Wt: 193.22 g/mol
InChI Key: VYULCLGNLSTLFX-XBXARRHUSA-N
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Description

3-(Phenylsulfonyl)acrylonitrile is a chemical compound with the molecular formula C9H7NO2S . It has a molecular weight of 193.22 g/mol . The IUPAC name for this compound is (E)-3-(benzenesulfonyl)prop-2-enenitrile .


Molecular Structure Analysis

The molecular structure of 3-(Phenylsulfonyl)acrylonitrile consists of a phenyl group (benzene ring) attached to a sulfonyl group, which is connected to an acrylonitrile group . The InChI code for this compound is 1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H/b8-4+ .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Phenylsulfonyl)acrylonitrile are not available, related compounds such as 2-phenylsulfonyl-1,3-butadiene have been studied. These compounds can undergo [4+2] and [2+4] cycloaddition reactions .


Physical And Chemical Properties Analysis

3-(Phenylsulfonyl)acrylonitrile has a molecular weight of 193.22 g/mol and a computed XLogP3-AA value of 1 . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass are both 193.01974964 g/mol . The topological polar surface area is 66.3 Ų .

Scientific Research Applications

Renewable Acrylonitrile Production

3-(Phenylsulfonyl)acrylonitrile: can be utilized in the production of renewable acrylonitrile (ACN), which is a critical component in resins, polymers, acrylics, and carbon fiber. A sustainable chemistry approach involves using 3-hydroxypropionic acid (3-HP), which can be microbially produced from sugars, to achieve ACN molar yields exceeding 90% . This method is significant for the carbon fiber industry, which is sensitive to ACN price fluctuations due to its reliance on propylene feedstock.

Advanced Polymer Synthesis

The compound serves as a precursor in the synthesis of π-conjugated polymers with acrylonitrile units in their side chains. These polymers are produced via a Knoevenagel condensation, which is a post-polymerization modification reaction . Such polymers have potential applications in organic electronics due to their unique electrical properties.

Catalysis Research

In catalysis, (E)-3-(phenylsulfonyl)acrylonitrile could be explored for developing novel catalysts that facilitate the production of acrylonitrile from non-food biomass sources. This is crucial for creating a sustainable process that does not compete with food resources .

Thermoplastics and Synthetic Fibers

The Sohio Acrylonitrile Process, a landmark chemical process, uses acrylonitrile as a key ingredient in the production of thermoplastics and synthetic fibers. The process has led to dramatic growth in these industries, and 3-(Phenylsulfonyl)acrylonitrile could play a role in improving the efficiency and sustainability of this process .

Food Packaging Industry

Acrylonitrile is used to produce plastics that are impermeable to gases, making them ideal for food packaging3-(Phenylsulfonyl)acrylonitrile could contribute to the development of new, more sustainable materials for shatterproof bottles and clear packs that keep food fresh .

3D Printing Materials

The recycling of polymers like Acrylonitrile Butadiene Styrene (ABS), which is prevalent in 3D printing, is an area of growing interest3-(Phenylsulfonyl)acrylonitrile could be investigated for its potential in creating 100% recycled ABS filaments for Fused Deposition Modelling (FDM) 3D printing .

properties

IUPAC Name

(E)-3-(benzenesulfonyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYULCLGNLSTLFX-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylsulfonyl)acrylonitrile

CAS RN

1424-51-7
Record name Acrylonitrile, 3-(phenylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
3-(Phenylsulfonyl)acrylonitrile

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